molecular formula C8H17N B3014269 (3R,5S)-3,5-Dimethylazepane CAS No. 2126144-09-8

(3R,5S)-3,5-Dimethylazepane

Cat. No. B3014269
M. Wt: 127.231
InChI Key: JUFCUCAZFRNTIB-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and other related characteristics. Unfortunately, specific information on the physical and chemical properties of (3R,5S)-3,5-Dimethylazepane is not available .

Scientific Research Applications

Pheromone Research

  • The compound (3R,5S)-3,5-dimethylazepane, a stereoisomer of 3,5-dimethyldodecanoic acid, has been studied for its role in the sex attractant pheromone of the cerambycid beetle, Prionus californicus. Research revealed that male beetles are specifically attracted to this enantiomer, indicating its active role in pheromone communication (Rodstein et al., 2010).

Chiral Auxiliary Synthesis

  • (3R,5S)-3,5-Dimethylazepane is related to compounds used as chiral auxiliaries in organic synthesis. For example, optically pure 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary, has been synthesized using stereoisomers, which are structurally similar to (3R,5S)-3,5-dimethylazepane (Sugimura et al., 1990).

Organic Chemistry and Catalysis

  • In organic chemistry, such compounds have been used in the synthesis of complex molecules. For instance, chiral amino alcohol ligands similar to (3R,5S)-3,5-dimethylazepane have shown high catalytic activity when anchored to polystyrene resins (Vidal‐Ferran et al., 1998).

Solvent and Thermodynamic Studies

  • The solubility and thermodynamic properties of compounds like 3,5-dimethylpyrazole, which share structural features with (3R,5S)-3,5-dimethylazepane, have been extensively studied. These studies are crucial in understanding the behavior of such compounds in various solvents, which is important for their application in chemical processes (Yao et al., 2017).

Spectroscopy and Molecular Structure Analysis

  • The detailed experimental and theoretical analysis of compounds structurally related to (3R,5S)-3,5-dimethylazepane, such as ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provides insight into their molecular structure and spectroscopic properties. Such studies are essential in the field of material science and molecular engineering (Singh et al., 2013).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on health and the environment. Unfortunately, specific safety and hazard information for (3R,5S)-3,5-Dimethylazepane is not available .

Future Directions

The future directions for research on (3R,5S)-3,5-Dimethylazepane could include further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications .

properties

IUPAC Name

(3R,5S)-3,5-dimethylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-3-4-9-6-8(2)5-7/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFCUCAZFRNTIB-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H](C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-3,5-Dimethylazepane

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